molecular formula C10H9ClN2O B12679102 2-(Chloromethyl)-4-methyl-2,3-dihydroquinazoline 3-oxide CAS No. 6640-59-1

2-(Chloromethyl)-4-methyl-2,3-dihydroquinazoline 3-oxide

Cat. No.: B12679102
CAS No.: 6640-59-1
M. Wt: 208.64 g/mol
InChI Key: BUHMBFBOQCPBRM-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-methyl-2,3-dihydroquinazoline 3-oxide is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-methyl-2,3-dihydroquinazoline 3-oxide typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclocondensation of anthranilic acid derivatives with formamide or formic acid.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions using formaldehyde and hydrochloric acid.

    Oxidation to Form the 3-Oxide: The final step involves the oxidation of the quinazoline derivative to form the 3-oxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the 3-oxide back to the parent quinazoline.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Parent quinazoline.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

2-(Chloromethyl)-4-methyl-2,3-dihydroquinazoline 3-oxide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of quinazoline-based pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-methyl-2,3-dihydroquinazoline 3-oxide involves its interaction with various molecular targets. The 3-oxide functional group can participate in redox reactions, influencing cellular processes. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinazoline 3-oxide: Lacks the chloromethyl group, leading to different reactivity and applications.

    4-Methylquinazoline 3-oxide: Similar structure but without the chloromethyl group.

    2-(Hydroxymethyl)-4-methyl-2,3-dihydroquinazoline 3-oxide: Contains a hydroxymethyl group instead of a chloromethyl group.

Uniqueness

2-(Chloromethyl)-4-methyl-2,3-dihydroquinazoline 3-oxide is unique due to the presence of both the chloromethyl and 3-oxide functional groups

Properties

CAS No.

6640-59-1

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

2-(chloromethyl)-4-methyl-3-oxidoquinazolin-3-ium

InChI

InChI=1S/C10H9ClN2O/c1-7-8-4-2-3-5-9(8)12-10(6-11)13(7)14/h2-5H,6H2,1H3

InChI Key

BUHMBFBOQCPBRM-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C(=NC2=CC=CC=C12)CCl)[O-]

Origin of Product

United States

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